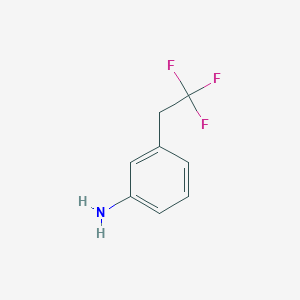

3-(2,2,2-Trifluoroethyl)aniline

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. fiveable.me The trifluoromethyl group (-CF3), a key feature of the trifluoroethyl moiety, is a powerful electron-withdrawing group, a property that significantly influences the reactivity of adjacent functional groups. nih.gov This has profound implications in various fields, most notably in medicinal chemistry and agrochemicals. wikipedia.orgwikipedia.org Fluorinated compounds often exhibit enhanced metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage. fiveable.me This increased stability can lead to improved pharmacokinetic profiles for drug candidates. fiveable.me Furthermore, the high electronegativity of fluorine can impact the pKa of nearby functional groups, thereby modifying a molecule's reactivity and biological interactions. fiveable.me

Overview of Aniline (B41778) Derivatives in Synthetic Organic Chemistry

Aniline and its derivatives are fundamental building blocks in synthetic organic chemistry, serving as precursors to a vast array of more complex molecules. ontosight.ai They are integral to the synthesis of dyes, polymers, and a wide range of pharmaceuticals and agrochemicals. ossila.comwikipedia.org The amino group of aniline is a versatile functional handle, allowing for a multitude of chemical transformations, including alkylation, acylation, and diazotization, which opens pathways to diverse molecular architectures. The reactivity of the aromatic ring is also highly significant, with the amino group acting as a potent activating group in electrophilic aromatic substitution reactions. youtube.com However, this high reactivity can sometimes lead to a lack of selectivity, necessitating the use of protecting groups to achieve desired substitution patterns. youtube.com

Rationale for Research Focus on 3-(2,2,2-Trifluoroethyl)aniline

The specific focus on this compound stems from the unique combination of the aniline scaffold and the trifluoroethyl substituent at the meta position. This particular arrangement of functional groups creates a molecule with a distinct electronic and steric profile. The electron-withdrawing nature of the trifluoroethyl group at the meta position influences the basicity of the aniline nitrogen and the reactivity of the aromatic ring in a manner different from ortho or para substitution. This makes it a valuable intermediate for synthesizing compounds with specific electronic properties. Research into this compound is driven by the potential to create novel pharmaceuticals and agrochemicals with tailored characteristics.

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound primarily revolves around its synthesis, characterization, and application as a building block in organic synthesis. Key research objectives include the development of efficient and scalable synthetic routes to the compound. researchgate.net A significant area of investigation involves exploring its reactivity in various chemical transformations to understand how the trifluoroethyl group directs the outcomes of reactions. Furthermore, researchers are actively exploring its utility in the synthesis of biologically active molecules, aiming to leverage its unique properties to design new therapeutic agents and agrochemicals.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol |

| CAS Number | 768335-16-6 |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| SMILES | C1=CC(=CC(=C1)N)CC(F)(F)F |

| InChI | InChI=1S/C8H8F3N/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5,12H2 |

| InChIKey | FHLUOUXEXWHPHZ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLUOUXEXWHPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768335-16-6 | |

| Record name | 3-(2,2,2-trifluoroethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2,2,2 Trifluoroethyl Aniline and Its Analogues

Direct Trifluoroethylation Strategies

Direct trifluoroethylation involves the introduction of the CF3CH2- group onto either the nitrogen (N-trifluoroethylation) or the aromatic ring (C-trifluoroethylation) of an aniline (B41778) derivative. These methods are often more atom-economical and efficient than multi-step classical approaches.

N-Trifluoroethylation of Aniline Precursors

N-trifluoroethylation yields N-(2,2,2-trifluoroethyl)aniline derivatives, which are important intermediates. rsc.org Methodologies for achieving this transformation include metal-catalyzed N-H insertion and reactions with various trifluoroethylating agents.

Metal-Catalyzed N-H Insertion Reactions

Metal-catalyzed N-H insertion reactions represent a powerful tool for forming C-N bonds. In this context, a metal carbene intermediate is generated from a trifluoroethyl precursor, which then inserts into the N-H bond of an aniline.

A notable development is the iron porphyrin-catalyzed N-trifluoroethylation of anilines. nih.govrsc.org This method utilizes the readily available and inexpensive 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction conducted in an aqueous solution. rsc.orgnih.govresearchgate.net The reaction proceeds through a cascade diazotization/N-trifluoroethylation sequence, where an iron-carbene intermediate is the key reactive species. nih.gov This process is effective for both primary and secondary anilines and demonstrates good functional group tolerance. rsc.org Anilines bearing electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups, as the electron-rich amines are more prone to attack the in situ generated carbene complex. nih.gov However, the reaction can be sensitive to steric hindrance; for instance, 2-tert-butyl aniline does not react, and N-isopropyl-aniline yields only trace amounts of the product. nih.gov

Another significant advancement is the silver(I)-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) as the trifluoroethylating agent. nih.gov The reaction is proposed to proceed via the migratory insertion of a silver carbene into the aniline N-H bond. nih.gov Copper(I) catalysts have also been employed for similar insertion reactions of CF3CHN2 into heteroatom-H bonds, including the N-H bond of anilines. rsc.org

Table 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Substituted Anilines Reaction conditions: aniline (0.3 mmol, 1.0 equiv.), trifluoroethylamine hydrochloride (0.6 mmol), FeTPPCl catalyst in H₂O. Data sourced from Ren et al., 2021. nih.gov

Reactions with Trifluoroethylating Reagents

Beyond metal-catalyzed processes, direct N-trifluoroethylation can be achieved using a variety of trifluoroethylating reagents. rsc.org These methods often rely on the nucleophilicity of the aniline nitrogen to displace a leaving group from the reagent.

Common reagents include trifluoroethyl halides and sulfonates, such as 2,2,2-trifluoro-ethyl tosylate. rsc.orgprepchem.com Hypervalent iodine reagents bearing a trifluoroethyl group have also been developed for this purpose. rsc.org A particularly practical and catalyst-free approach involves the reductive amination of secondary amines using trifluoroacetic acid (TFA) as both the trifluoroethyl source and an acid promoter, with phenylsilane (B129415) serving as the reductant. researchgate.net This method is notable for its operational simplicity and tolerance of a wide range of functional groups, proceeding in conventional glassware without the need for an inert atmosphere. researchgate.net Furthermore, a three-component coupling between a primary amine, an aldehyde, and TFA can generate more complex trifluoroethylated amines. researchgate.netresearchgate.net

Table 2: Selected Reagents for N-Trifluoroethylation of Anilines

C-Trifluoroethylation via Carbon-Carbon Bond Formation

The direct introduction of a trifluoroethyl group onto the aromatic ring of aniline (C-trifluoroethylation) is a more challenging transformation but provides direct access to compounds like 3-(2,2,2-Trifluoroethyl)aniline. These reactions typically fall under the category of electrophilic aromatic substitution or radical-mediated processes. A direct, two-step synthesis to prepare C-(2,2,2-trifluoroethyl)anilines on a multigram scale has been developed starting from nitrophenylacetic acids. researchgate.net The process involves converting the carboxylic acid group to a trifluoromethyl group with sulfur tetrafluoride, followed by catalytic reduction of the nitro group to the aniline. researchgate.net

Electrophilic Trifluoroethylation Approaches

Electrophilic aromatic substitution is a cornerstone of arene functionalization. For anilines, the amino group is a very strong ortho, para-directing activator. ucalgary.ca However, its basicity makes it incompatible with strong Lewis or Brønsted acids (like AlCl₃ or H₂SO₄) that are often required for Friedel-Crafts type alkylations, as the amine will be protonated, forming a strongly deactivating anilinium ion. ucalgary.ca To circumvent this, the amino group is often "protected" by converting it to an amide (e.g., acetanilide). ucalgary.ca The amide is still an ortho, para-directing activator, but less so than a free amino group, which can help prevent polysubstitution. ucalgary.ca

The generation of a trifluoroethyl carbocation or an equivalent electrophilic species is key to this approach. The 2,2,2-trifluoro-1-(phenylthio)ethyl carbocation has been studied as a potential electrophile for Friedel-Crafts reactions. acs.org Another strategy involves the trifluoroacetic acid-promoted intermolecular Friedel-Crafts alkylation of arenes with 2,2,2-trifluoroethylaryl sulfoxides. researchgate.net These methods highlight pathways to generate electrophilic trifluoroethylating agents that could potentially be applied to protected anilines to achieve C-trifluoroethylation.

Radical-Mediated Trifluoroethylation

Radical-mediated pathways offer an alternative to electrophilic substitution for C-H functionalization. These methods often proceed under milder conditions and can provide different regioselectivity. While direct radical trifluoroethylation of anilines is an emerging area, significant progress has been made in the analogous trifluoromethylation and difluoroalkylation reactions, providing a framework for future developments.

For example, photoinduced methods using organic photocatalysts like Eosin Y can promote the difluoroalkylation of anilines under mild, visible-light irradiation. nih.govacs.org These reactions proceed via the generation of a fluoroalkyl radical which then adds to the aniline ring. nih.gov Similarly, an iron-catalyzed ortho-trifluoromethylation of anilines has been developed that uses picolinamide (B142947) as a directing group and a photoinduced radical mechanism. rsc.org Another approach involves the use of hexafluoroisopropanol (HFIP) as a unique solvent that can promote the selective trifluoromethylarylation of alkenes using anilines as the arene source, proceeding through a hydrogen-bonding network that activates the reagents. nih.gov These radical strategies, which successfully functionalize the aniline ring, demonstrate the potential for developing direct radical C-H trifluoroethylation methods. nih.govrsc.org

Palladium-Catalyzed C-H Trifluoroethylation

A significant advancement in the synthesis of trifluoroethylated anilines is the direct introduction of the trifluoroethyl group onto the aromatic ring via palladium-catalyzed C-H activation. researchgate.netnih.gov This method offers a more efficient route compared to traditional multi-step syntheses.

In 2016, a study reported the first palladium-catalyzed C-H trifluoroethylation on aniline derivatives. researchgate.net The process utilizes a highly reactive trifluoroethyl(mesityl)iodonium salt as the trifluoroethylating agent. The reaction proceeds at room temperature (25 °C) and provides the desired products in high yields, up to 95%, within 1.5 to 3 hours. nih.gov This catalytic method is noted for its high efficiency, selectivity, and broad functional group tolerance. researchgate.netnih.gov The catalyst system often employs a Pd(0) precursor, such as the relatively air-stable tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which is commonly used for C-H activation processes. researchgate.net The use of such hypervalent iodine reagents in conjunction with transition-metal catalysis represents a powerful strategy for direct fluoroalkylation. researchgate.netnih.gov

| Parameter | Details | Reference |

| Catalyst | Palladium (e.g., Pd₂(dba)₃) | researchgate.net |

| Reagent | Trifluoroethyl(mesityl)iodonium salt | researchgate.netnih.gov |

| Substrate | Aniline derivatives | researchgate.net |

| Temperature | 25 °C | nih.gov |

| Reaction Time | 1.5 - 3 hours | nih.gov |

| Yield | Up to 95% | nih.gov |

Multi-Step Conversions and Functional Group Transformations

Synthesis from Nitrobenzene (B124822) Derivatives

A common and well-established approach to synthesizing anilines involves the reduction of a corresponding nitrobenzene precursor. This strategy is applicable to the preparation of this compound, starting from appropriately substituted nitroaromatics.

The reduction of 2,2,2-trifluoroethyl-substituted nitrobenzenes is a key step in producing the target aniline. researchgate.net Catalytic hydrogenation is a preferred method for this transformation. commonorganicchemistry.comresearchgate.net Various catalyst systems can be employed, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comyoutube.com

Commonly used catalysts include palladium on carbon (Pd/C) with hydrogen gas (H₂), which is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective hydrogenation catalyst and is often used as an alternative to Pd/C, particularly when the substrate contains halogen substituents that could be susceptible to hydrogenolysis. commonorganicchemistry.comyoutube.com For milder conditions that preserve other reducible groups, metal-acid systems like iron (Fe) or zinc (Zn) in acetic acid can be utilized. commonorganicchemistry.comyoutube.com Additionally, tin(II) chloride (SnCl₂) provides a mild method for this reduction. commonorganicchemistry.com The specific reduction of 1-nitro-3-(2,2,2-trifluoroethyl)benzene (B3085063) via catalytic hydrogenation yields this compound. researchgate.net

| Catalyst/Reagent | Reducing Agent | Key Features | Reference |

| Palladium on Carbon (Pd/C) | H₂ | Method of choice for many nitro reductions. | commonorganicchemistry.com |

| Raney Nickel | H₂ | Used when dehalogenation is a concern. | commonorganicchemistry.comyoutube.com |

| Iron (Fe) | Acid (e.g., HCl, Acetic Acid) | Mild, chemoselective conditions. | commonorganicchemistry.comyoutube.com |

| Zinc (Zn) | Acid (e.g., Acetic Acid) | Mild, chemoselective conditions. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | - | Mild reduction conditions. | commonorganicchemistry.com |

A two-step synthesis starting from readily available nitrophenylacetic acids allows for the multigram-scale preparation of C-(2,2,2-trifluoroethyl)anilines. researchgate.net This method involves first converting the carboxylic acid functionality into a trifluoromethyl group, followed by the reduction of the nitro group.

In the initial step, the carboxy group of a nitrophenylacetic acid (e.g., 3-nitrophenylacetic acid) is transformed into a trifluoromethyl group. researchgate.net This conversion is achieved by treatment with sulfur tetrafluoride (SF₄). The resulting intermediate is a 2,2,2-trifluoroethyl-substituted nitrobenzene. researchgate.net In the second and final step, this nitro compound is subjected to catalytic reduction to convert the nitro group into an amino group, yielding the final C-(2,2,2-trifluoroethyl)aniline product. researchgate.net

Transformation from Thioether Precursors

The synthesis of aryl 2,2,2-trifluoroethyl sulfides serves as a potential pathway toward trifluoroethyl-substituted anilines. A method for preparing these thioether precursors involves a copper(I)-catalyzed nucleophilic aromatic substitution, specifically a Goldberg-Ullmann coupling reaction. elte.hu

This process uses aryl iodides and 2,2,2-trifluoroethyl thioacetate (B1230152) as the starting materials. elte.hu The reaction is catalyzed by copper(I) bromide in benzylamine, which acts as both a solvent and a base. The mixture is heated to 110 °C under an inert atmosphere, affording the desired aryl 2,2,2-trifluoroethyl sulfides in moderate to good yields. elte.hu The 2,2,2-trifluoroethyl thioacetate itself is prepared from trifluoroethyl benzenesulfonate (B1194179) and thiolacetic acid. elte.hu Subsequent conversion of the resulting thioether (e.g., 3-amino-phenyl 2,2,2-trifluoroethyl sulfide) to the target aniline would require additional synthetic steps, such as desulfurization, to form the C-CH₂CF₃ bond.

Preparation via Halogenated Intermediates

Halogenated aromatic compounds are versatile intermediates for synthesizing this compound and its analogues. One established route involves the catalytic reduction and simultaneous dechlorination of a halogenated nitroaromatic. For instance, 2-trifluoromethylaniline can be produced in excellent yield from 2-trifluoromethyl-4-chloronitrobenzene using molecular hydrogen in a single step. google.com This reaction is carried out in a polar medium with a palladium-on-carbon catalyst. google.com

Another approach involves the reaction of aryl halides with 2,2,2-trifluoroethylamine to form N-trifluoroethylated amines. nih.gov Furthermore, palladium-catalyzed methods have been developed for the trifluoromethylation of aryl chlorides, which provides a general route to installing the CF₃ group onto a variety of aromatic substrates, including those with halogen atoms that can be later transformed. mit.edu A synthetic pathway to a radiolabeled analogue started from [¹⁴C₆]-3-iodo-nitrobenzene, which was converted in several steps to 3-trifluoromethyl-[¹⁴C₆]-aniline, demonstrating the utility of halogenated nitroaromatics as precursors. researchgate.net

Enantioselective Synthesis of Chiral Derivatives

The precise spatial arrangement of atoms is crucial for the biological function of many active compounds. Consequently, the development of enantioselective methods to produce single-enantiomer derivatives of this compound is a primary objective for synthetic chemists.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation (AH) and its variant, asymmetric transfer hydrogenation (ATH), stand out as highly efficient and atom-economical methods for the synthesis of chiral amines from prochiral precursors like ketones and imines. These processes rely on chiral metal catalysts to stereoselectively add hydrogen to a carbon-heteroatom double bond.

The asymmetric hydrogenation of trifluoromethyl ketones to produce chiral alcohols, which are versatile precursors to chiral amines, has been extensively studied. nih.gov Ruthenium and iridium complexes, particularly those featuring chiral diphosphine and diamine ligands, have demonstrated remarkable activity and enantioselectivity in these transformations. nih.gov

Asymmetric transfer hydrogenation provides a practical and often safer alternative to reactions requiring high-pressure hydrogen gas. In this approach, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the ATH of various unsaturated compounds, including fluorinated quinolines. A notable example is the ATH of 3-(trifluoromethyl)quinolines, which yields chiral tetrahydroquinoline derivatives with excellent enantiomeric excesses (up to 98% ee). dicp.ac.cn Electrochemical methods for promoting ATH have also been developed, offering a novel approach to catalyst regeneration and reaction control. nih.gov

Interactive Data Table: Catalytic Asymmetric (Transfer) Hydrogenation of Precursors to Chiral Trifluoroethylated Anilines and Analogues

| Substrate | Catalyst System | Hydrogen Source | Solvent | Yield (%) | ee (%) | Reference |

| 2-Phenyl-3-(trifluoromethyl)quinoline | (S)-3d (Chiral Phosphoric Acid) | Hantzsch ester | Dichloromethane | 94 | 98 | dicp.ac.cn |

| 2,2,2-Trifluoroacetophenone | Chiral Ruthenium Complex | Electrochemical | - | 96 | 94 | nih.gov |

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | H₂ (10 atm) | Methanol | - | 96 | nih.gov |

| 4-Chromanone | MsDPEN-Cp*Ir Complex | H₂ (15 atm) | - | - | 99 | nih.gov |

| This table presents data from studies on analogous substrates that are precursors to the target chiral amine structures. |

Nucleophilic Additions to Fluorinated Imines

The addition of nucleophiles to imines is a fundamental carbon-nitrogen bond-forming reaction. When applied in an asymmetric fashion, it provides direct access to chiral amines. A highly successful strategy involves the use of chiral N-sulfinyl imines, most notably the N-tert-butanesulfinyl imines developed by Ellman. nih.gov The sulfinyl group acts as a powerful chiral auxiliary, effectively shielding one face of the imine and directing the incoming nucleophile to the other, leading to high diastereoselectivity. nih.govosi.lv This method has proven to be broadly applicable for the synthesis of a wide array of fluorinated chiral amines, as the auxiliary can be easily removed under mild acidic conditions. nih.gov

Beyond sulfinyl imines, other chiral auxiliaries can be employed. For instance, imines derived from chiral amines like 1-(2-methoxyphenyl)ethylamine have been used to direct the addition of organolithium reagents, affording products with high diastereomeric purity. researchgate.net

Interactive Data Table: Nucleophilic Additions to Chiral Imines for the Synthesis of Fluorinated Amine Analogues

| Imine Substrate Type | Nucleophile | Chiral Auxiliary | Diastereoselectivity/ee | Reference |

| Fluorinated N-tert-butylsulfinyl imines | Various Organometallics | N-tert-Butanesulfinyl | High | nih.gov |

| Aldehyde-derived imines | Organolithium reagents | 1-(2-Methoxyphenyl)ethylamine | High d.e. | researchgate.net |

| O-Phenethyl aldoximes | Grignard & Organolithium reagents | O-Phenethyl | 38-95% d.e. | researchgate.net |

| This table illustrates the general applicability of these methods to the synthesis of chiral fluorinated amines. |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established and robust strategy in asymmetric synthesis. wikipedia.org This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans' chiral oxazolidinones are a classic example, widely used to control the stereochemistry of aldol (B89426) and alkylation reactions. wikipedia.orgresearchgate.net

In the synthesis of precursors for chiral this compound analogues, specialized chiral auxiliaries have been designed. Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed for highly diastereoselective reactions like alkylation, hydroxylation, and fluorination of amide enolates, providing access to a range of enantiopure building blocks. cyu.fr

Interactive Data Table: Application of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Substrate Type | Diastereoselectivity | Reference |

| Trifluoromethylated Oxazolidines (FOX) | Alkylation, Hydroxylation, Fluorination | Amide enolates | Excellent | cyu.fr |

| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Addition to Imines | Ketones/Aldehydes | High | osi.lv |

| (R)-(N-tosyl)phenylalaninol | Aldol Reaction | Ester-derived titanium enolate | High | researchgate.net |

| This table showcases examples of chiral auxiliaries utilized in the synthesis of chiral building blocks relevant to the target structures. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more sustainable, safer, and environmentally friendly. chemijournal.comresearchgate.netijsrst.com For the synthesis of fluorinated anilines, this translates to minimizing waste, using less hazardous reagents and solvents, and favoring catalytic over stoichiometric processes. sphinxsai.comgranthaalayahpublication.org

Mechanochemistry, which involves reactions conducted by grinding solids together, often in the absence of a solvent, represents a significant green alternative. The synthesis of fluorinated imines has been successfully demonstrated using this technique, offering high yields, short reaction times, and a simplified purification process. nih.gov

The use of water as a solvent is another key tenet of green chemistry. While challenging for many organic reactions, the development of water-tolerant catalysts is an active area of research that holds promise for the synthesis of fluorinated compounds. acs.org Furthermore, visible-light photocatalysis has emerged as a powerful tool for promoting reactions under mild, transition-metal-free conditions, as demonstrated in the difluoroalkylation of anilines. acs.org

Interactive Data Table: Green Chemistry Strategies in Fluorinated Amine Synthesis

| Green Chemistry Approach | Reaction | Key Features | Reference |

| Mechanochemistry | Imine synthesis | Solvent-free, rapid, high yields | nih.gov |

| Visible-light Photocatalysis | Difluoroalkylation of anilines | Transition-metal-free, mild conditions | acs.org |

| Aqueous Media Synthesis | Fluoroalkylation reactions | Use of an environmentally benign solvent | acs.org |

| This table highlights general green chemistry strategies applicable to the synthesis of the target compound and its analogues. |

Reactivity and Chemical Transformations of 3 2,2,2 Trifluoroethyl Aniline

Reactions Involving the Aniline (B41778) Moiety

The chemical behavior of 3-(2,2,2-Trifluoroethyl)aniline is dominated by the reactions of its amino group and the benzene (B151609) ring. The trifluoroethyl substituent exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack and reduces the nucleophilicity of the amino group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution in aniline derivatives is governed by the directing effects of the substituents on the ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. Conversely, the 2,2,2-trifluoroethyl (-CH₂CF₃) group is a deactivating, meta-director due to its strong electron-withdrawing nature. The outcome of substitution reactions on this compound is a balance between these opposing effects and is highly dependent on reaction conditions.

Under neutral or mildly acidic conditions, the potent ortho-, para-directing influence of the amino group dominates. Electrophilic attack is expected to occur at the positions ortho and para to the -NH₂ group, which are positions 2, 4, and 6. For instance, in the analogous compound 3-(trifluoromethyl)aniline (B124266), bromination and nitration lead to substitution primarily at the positions ortho and para to the activating amino group. orgsyn.orgchemicalbook.com The bromination of N,N-dimethyl-3-(trifluoromethyl)aniline with a mild brominating agent occurs at the 4-position (ortho to the amine). orgsyn.org Similarly, the formation of 4-nitro-3-(trifluoromethyl)aniline (B27955) demonstrates that nitration also occurs ortho to the amino functionality. chemicalbook.com

Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group. Its directing effect aligns with that of the deactivating -CH₂CF₃ group, directing incoming electrophiles to position 5, which is meta to both substituents. Studies on the bromination of dimethylaniline in concentrated sulfuric acid have shown a significant increase in meta-substitution. tennacadsci.org

| Position | Directing Effect of -NH₂ (Mild Conditions) | Directing Effect of -CH₂CF₃ | Combined Effect (Mild Conditions) | Directing Effect of -NH₃⁺ (Strong Acid) | Combined Effect (Strong Acid) |

| 2 | ortho (Activating) | ortho | Favored | ortho | Disfavored |

| 4 | para (Activating) | ortho | Favored | para | Disfavored |

| 5 | meta | meta | Disfavored | meta | Favored |

| 6 | ortho (Activating) | para | Favored | ortho | Disfavored |

Formation of Schiff Bases and Imines

The reaction of primary amines with aldehydes or ketones to form imines (also known as Schiff bases) is a fundamental transformation. jetir.org this compound participates in these condensation reactions, though its reactivity is tempered by the electron-withdrawing nature of the trifluoroethyl group, which reduces the nucleophilicity of the amine.

This compound reacts with carbonyl compounds to yield the corresponding imine and water. Due to the reduced basicity and nucleophilicity of the aniline nitrogen, these reactions may require heating or the removal of water to proceed to completion. A study on the closely related 3-(trifluoromethyl)aniline demonstrated that it can be condensed with 2-hydroxy-3-ethoxybenzaldehyde by refluxing in ethanol (B145695) to form the corresponding Schiff base. nih.gov Similarly, other anilines containing trifluoro groups have been successfully condensed with various aldehydes. internationaljournalcorner.com

To overcome the reduced reactivity of deactivated anilines, catalytic methods are often employed. Aniline itself can serve as a catalyst for imine formation in aqueous solutions. researchgate.net For more challenging substrates, such as those with strongly electron-withdrawing groups, more robust catalytic systems are beneficial. Solid acid catalysts like K-10 montmorillonite, often in conjunction with microwave irradiation, have been shown to be highly effective for the synthesis of trifluoromethyl-imines from various amines and ketones, providing excellent yields in short reaction times. nih.gov These methods offer an environmentally friendly alternative to traditional protocols. nih.gov Other greener methodologies, such as reactions in water or solvent-free grinding, have also been successfully applied for Schiff base synthesis. semanticscholar.org

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated and sulfonated by reacting with acylating or sulfonylating agents, respectively. These reactions result in the formation of stable amide and sulfonamide linkages.

N-acylation is typically achieved by treating the aniline with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). libretexts.org While the nucleophilicity of the nitrogen in this compound is lower than that of aniline itself, it is sufficient to react with these powerful electrophiles to form the corresponding acetanilide (B955) derivative. This reaction is often used to protect the amino group during other transformations. libretexts.org

Similarly, N-sulfonylation is accomplished by reacting the aniline with a sulfonyl halide, such as benzenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. This forms a stable sulfonamide.

| Reaction | Reagent | Functional Group Formed | Product Class |

| Acylation | Acyl Halide (R-CO-Cl) or Acid Anhydride (R-CO-O-CO-R) | Amide (-NH-CO-R) | N-Acyl anilines |

| Sulfonylation | Sulfonyl Halide (R-SO₂-Cl) | Sulfonamide (-NH-SO₂-R) | N-Sulfonyl anilines |

Diazotization and Coupling Reactions

Primary aromatic amines like this compound undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻).

The resulting 3-(2,2,2-trifluoroethyl)benzenediazonium salt is a versatile synthetic intermediate. The presence of the electron-withdrawing trifluoroethyl group can increase the stability of the diazonium salt compared to those derived from electron-rich anilines. google.com These salts are crucial for a wide range of transformations where the diazonium group acts as an excellent leaving group (N₂) and is replaced by various nucleophiles. Notable examples include the Sandmeyer reaction (for introducing halides or cyanide) and the Schiemann reaction (for introducing fluorine). organic-chemistry.org Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds (like phenols or other anilines) to produce brightly colored azo dyes.

A patent describing the synthesis of m-trifluoromethyl phenol (B47542) details the diazotization of m-trifluoromethylaniline followed by hydrolysis, showcasing a key application of diazonium salts derived from anilines with fluorine-containing substituents. google.com

Reactions at the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group, characterized by the strong electron-withdrawing nature of the three fluorine atoms, significantly influences the reactivity of the adjacent methylene (B1212753) (-CH₂-) group and the C-F bonds.

Nucleophilic Substitution at the Alpha-Position

Nucleophilic substitution at the alpha-carbon (the -CH₂- group) of this compound is not a commonly reported transformation. The strong inductive effect of the trifluoromethyl (CF₃) group decreases the electron density at the alpha-carbon, which would typically hinder a classic Sɴ2-type reaction by making it a less favorable site for nucleophilic attack. Furthermore, the C-F bonds are exceptionally strong and generally unreactive towards nucleophiles under standard conditions.

Reactions involving nucleophilic attack at a carbon alpha to a carbonyl group are well-established, often proceeding through an enol or enolate intermediate. youtube.comyoutube.com However, the trifluoroethyl group lacks this type of activation pathway. For substitution to occur at this position, highly reactive intermediates or specialized reagents would likely be required, and such specific examples involving this compound are not prevalent in the literature.

Oxidative Transformations

The benzylic position of the trifluoroethyl group (the carbon atom attached to the benzene ring) is susceptible to oxidation, a common reaction for alkyl side-chains on aromatic rings. libretexts.orglibretexts.org This reaction typically requires the presence of at least one benzylic hydrogen, which this compound possesses.

Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkylbenzenes to benzoic acids. libretexts.orgrutgers.edu In the case of this compound, this transformation would be expected to convert the trifluoroethyl group into a carboxylic acid group, yielding 3-aminobenzoic acid after cleaving the C-C bond of the side chain. The mechanism involves the initial attack at the benzylic C-H bonds. libretexts.org Compounds lacking benzylic hydrogens, like tert-butylbenzene, are resistant to such oxidation. libretexts.org

Below is a representative table of conditions for benzylic oxidation, though specific application to this compound requires empirical validation.

Table 1: General Conditions for Benzylic Side-Chain Oxidation

| Oxidizing Agent | Typical Conditions | Product from Ar-CH₂R |

| KMnO₄ | Hot, aqueous, acidic or basic | Ar-COOH |

| Na₂Cr₂O₇/H₂SO₄ | Heat | Ar-COOH |

| Catalytic Air Oxidation | Co(III) salts, heat | Ar-COOH |

This table presents generalized information; specific outcomes can vary based on the full substrate structure.

Reductive Transformations

The reduction of the trifluoroethyl group, specifically the cleavage of its strong carbon-fluorine bonds, is a challenging transformation that requires harsh conditions or highly specialized reagents. The C-F bond is one of the strongest single bonds in organic chemistry, rendering the CF₃ group highly stable and generally inert to common reducing agents. While catalytic hydrogenation is effective for reducing other functional groups, it does not typically affect C-F bonds under standard conditions. Consequently, literature describing the reductive transformation of the trifluoroethyl group on this compound is scarce.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aniline core of this compound is a versatile platform for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds. These reactions typically utilize a halogenated derivative of the aniline (e.g., 3-bromo-N-(2,2,2-trifluoroethyl)aniline) as the electrophilic partner or the aniline itself as the nucleophilic partner.

C-C Bond Formation (e.g., Heck, Suzuki, Sonogashira, Negishi)

These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon bonds.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could serve as the aryl halide. The reaction generally shows good functional group tolerance, though the free amine can sometimes interfere. youtube.com In some cases, protection of the amine group may be beneficial, but successful couplings on unprotected anilines have been reported, particularly with sterically hindered substrates or specific catalyst systems. researchgate.net

Suzuki Coupling: The Suzuki reaction is a powerful method for forming biaryl compounds by coupling an aryl halide with an organoboron species, such as a boronic acid or ester. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including unprotected anilines. nih.gov A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrated high yields with various boronic esters, including those with fluorinated substituents. nih.gov This suggests that a bromo-substituted this compound would be an excellent substrate for this transformation.

Table 2: Illustrative Suzuki Coupling of a Substituted Bromoaniline

| Coupling Partner (Boronic Ester) | Catalyst/Ligand | Base | Solvent |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O |

| Alkylboronic ester | Pd(dppf)Cl₂ / XPhos | K₃PO₄ | Toluene/H₂O |

| Vinylboronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O |

| This table is based on general procedures for substituted bromoanilines and illustrates the likely conditions for coupling with a halogenated this compound derivative. nih.gov |

Sonogashira Coupling: The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is compatible with many functional groups, and successful couplings have been demonstrated on substrates containing free amino groups, such as unprotected halotryptophans. nih.gov This indicates the viability of using a halogenated this compound to synthesize arylalkynes.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its high functional group tolerance; it is notably effective for substrates with active functional groups like unprotected amines. organic-chemistry.org This makes it a highly suitable method for C-C bond formation starting from a halogenated this compound.

C-N and C-O Bond Formation

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgacsgcipr.org It can be applied in two ways with the target compound:

As the amine component: this compound can act as the nucleophile, coupling with a different aryl halide or triflate to form a diarylamine. libretexts.org

As the electrophile component: A halogenated derivative of this compound can couple with a primary or secondary amine to generate a more complex aniline derivative. organic-chemistry.orgrsc.org

The reaction is highly versatile, with various generations of phosphine (B1218219) ligands developed to accommodate a wide range of substrates under mild conditions. wikipedia.orgorganic-chemistry.org

Table 3: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

| Ar-Br | This compound | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |

| 3-Bromo-N-(2,2,2-trifluoroethyl)aniline | Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane |

| Ar-Cl | This compound | Pd-NHC complex | K₃PO₄ | t-Amyl alcohol |

| This table provides representative examples of Buchwald-Hartwig reaction conditions. wikipedia.orgrsc.org |

Buchwald-Hartwig C-O Bond Formation: A variation of the amination reaction allows for the formation of C-O bonds (ether synthesis) by coupling an aryl halide with an alcohol or phenol. organic-chemistry.org A halogenated derivative of this compound can be coupled with various alcohols to produce aryl ethers, providing an alternative to harsher methods like the Ullmann condensation.

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer powerful and often green alternatives for chemical synthesis. These techniques can induce unique transformations by generating highly reactive intermediates. However, a review of the scientific literature indicates a lack of specific studies focused on the photochemical and electrochemical behavior of this compound.

There are no specific studies reported in the scientific literature detailing the photoaddition reactions of this compound. While photochemical reactions of anilines are a broad area of research, specific data on the photoaddition behavior of this particular substituted aniline is not available. Consequently, no data tables of research findings can be provided.

Information regarding the anodic oxidation processes of this compound is not present in the available scientific literature. The electrochemical oxidation of aniline and its derivatives is a well-documented field, often leading to the formation of conducting polymers or other coupled products. However, specific research detailing the anodic behavior, including voltammetric data or the products of controlled potential electrolysis for this compound, has not been published. As such, no data on its anodic oxidation is available to be presented.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

FTIR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. upi.edu The analysis of aniline (B41778) and its derivatives often involves examining the characteristic vibrational frequencies of the amino group and the aromatic ring. nih.gov In the case of 3-(2,2,2-trifluoroethyl)aniline, the FTIR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C stretching within the benzene (B151609) ring, and the very strong absorptions associated with the C-F bonds of the trifluoromethyl group.

Key vibrational modes for related aniline compounds include N-H stretching, typically observed in the 3300-3500 cm⁻¹ region, and the in-plane and out-of-plane bending vibrations of the N-H bond. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ range. The presence of the trifluoromethyl group introduces strong C-F stretching vibrations, which are typically observed in the 1000-1400 cm⁻¹ region.

Table 1: Representative FTIR Vibrational Assignments for Aniline Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch (in CF₃) | 1000 - 1400 |

Note: The exact positions of these bands for this compound would require experimental data.

Complementary to FTIR, FT-Raman spectroscopy provides information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations which may be weak or absent in the IR spectrum. nih.gov For aniline derivatives, Raman spectroscopy is effective in characterizing the vibrations of the benzene ring. tsijournals.com The symmetric "breathing" mode of the aromatic ring is often a strong and characteristic band in the Raman spectrum. The C-C and C-H vibrations of the ring, as well as the vibrations of the trifluoroethyl substituent, would also be observable. The comparison between FTIR and FT-Raman spectra aids in a more complete assignment of the vibrational modes of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the number of different types of nuclei, their chemical environment, and their connectivity.

¹H NMR spectroscopy reveals the different types of protons in a molecule and their neighboring protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the protons of the amino group, and the methylene (B1212753) (-CH₂-) protons of the trifluoroethyl group. The chemical shifts (δ) of the aromatic protons would be in the typical aromatic region (around 6.5-7.5 ppm) and their splitting patterns (multiplicities) would provide information about their substitution pattern on the benzene ring. The -NH₂ protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methylene protons adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

| -CH₂- | ~3.2 | Quartet |

Note: These are predicted values and the actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the six carbons of the aromatic ring, with the carbon attached to the amino group and the carbon attached to the trifluoroethyl group having characteristic chemical shifts. The carbon of the methylene group would also be observed, and the carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and trifluoroethyl substituents. researchgate.net

Table 3: Representative ¹³C NMR Spectral Data for Substituted Anilines

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-substituent | 120 - 140 |

| -CH₂- | 30 - 50 |

| -CF₃ | 120 - 130 (quartet) |

Note: The data is based on similar structures and actual values for this compound would need to be determined experimentally. rsc.org

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. biophysics.org For this compound, all three fluorine atoms of the trifluoromethyl group are chemically equivalent and would therefore give a single signal in the ¹⁹F NMR spectrum. This signal would be split into a triplet due to coupling with the two adjacent methylene protons. The chemical shift of the CF₃ group provides valuable information about its electronic environment. ucsb.educolorado.edu The typical chemical shift range for a CF₃ group attached to an aliphatic carbon is around -60 to -80 ppm relative to a standard like CFCl₃. science-and-fun.de

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -80 | Triplet |

Note: The chemical shift is relative to a standard reference such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the this compound molecule. emerypharma.comweebly.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, this technique would show cross-peaks between the protons on the aniline ring, as well as between the methylene (-CH2-) protons and the protons of the trifluoroethyl group. This allows for the mapping of proton-proton coupling networks within the molecule. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.com For this compound, the HMQC or HSQC spectrum would show a correlation between each aromatic proton and its corresponding carbon atom in the benzene ring, and between the methylene protons and the adjacent carbon atom. This provides a direct link between the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For this compound, the molecular formula is C₈H₈F₃N, which corresponds to a molecular weight of approximately 175.15 g/mol . chemscene.com

Under electron impact (EI) ionization, the molecule is expected to form a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the following characteristic losses:

Cleavage of the C-C bond adjacent to the trifluoromethyl group, leading to the loss of a ·CF₃ radical and the formation of a prominent fragment ion.

Alpha-cleavage, a common fragmentation pathway for amines, where the bond between the carbon atom adjacent to the nitrogen and the aromatic ring is cleaved. libretexts.org

Loss of the entire trifluoroethyl group.

The predicted collision cross section values for various adducts of this compound have been calculated, providing further data for its identification. uni.lu

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 176.06816 | 131.8 |

| [M+Na]⁺ | 198.05010 | 140.4 |

| [M-H]⁻ | 174.05360 | 131.4 |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

The process involves growing a high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation or diffusion. researchgate.net The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. nih.gov For a molecule like this compound, SCXRD would provide precise measurements of the C-C, C-N, C-F, and C-H bond lengths, as well as the bond angles within the aromatic ring and the trifluoroethyl substituent. It would also reveal details about the planarity of the aniline ring and the conformation of the trifluoroethyl group relative to the ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group, would be elucidated. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of an aniline derivative is typically characterized by absorption bands arising from π → π* transitions within the benzene ring. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the ring. ajrsp.com

For this compound, the electron-withdrawing trifluoroethyl group at the meta position is expected to influence the electronic structure of the aniline ring. A study on the closely related compound 3-(trifluoromethyl)aniline (B124266) showed that the electronic properties and UV-Vis spectrum can be effectively analyzed using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The spectrum of aniline itself shows a strong absorption band around 230-240 nm and a weaker, structured band around 280-290 nm. researchgate.net The presence of the trifluoroethyl group in this compound would likely cause a shift in these absorption maxima. The interaction between a donor (like an aniline derivative) and an acceptor can lead to the formation of an electron donor-acceptor (EDA) complex, which can be characterized by a new absorption band in the visible region. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a cost-effective and accurate method for studying molecular systems. materialsciencejournal.orgresearchgate.net It is used to determine optimized geometries, vibrational frequencies, and other electronic properties by calculating the electron density of a molecule. researchgate.netarxiv.org The B3LYP functional, a hybrid method, is frequently employed for such calculations on aniline (B41778) derivatives due to its balance of accuracy and computational efficiency. asianpubs.orgnih.govglobalresearchonline.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. arxiv.orgarxiv.org This process is crucial for understanding a molecule's stable structure. For 3-(2,2,2-Trifluoroethyl)aniline, optimization would typically be performed using a basis set like 6-311++G(d,p) to ensure high accuracy. asianpubs.orgglobalresearchonline.net The resulting optimized structure is a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. nih.gov

Vibrational Frequency Calculations and Mode Assignment

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. materialsciencejournal.org These calculations help in assigning specific vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. nih.gov For complex molecules, this assignment is often aided by calculating the Potential Energy Distribution (PED). scirp.orgnih.gov

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. materialsciencejournal.orgglobalresearchonline.net For this compound, characteristic vibrational modes can be predicted based on studies of related aniline derivatives. materialsciencejournal.orgasianpubs.orgnih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound This table is illustrative, based on typical frequency ranges for the functional groups in related aniline compounds.

| Vibrational Mode | Contributing Functional Groups | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | -NH₂ | 3400-3500 |

| C-H Aromatic Stretching | C-H (ring) | 3000-3100 |

| C-H Aliphatic Stretching | -CH₂- | 2850-2960 |

| C=C Aromatic Stretching | Benzene (B151609) Ring | 1450-1600 |

| N-H Scissoring (Bending) | -NH₂ | 1590-1650 |

| C-N Stretching | Ring-NH₂ | 1250-1340 |

| C-F Stretching | -CF₃ | 1100-1200 |

Data derived from general principles and studies on analogous compounds. materialsciencejournal.orgnih.govresearchgate.net

Prediction of NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. scirp.orgnih.gov This method has become popular for its ability to provide reasonably accurate predictions that can aid in the structural elucidation of organic compounds. nih.gov

Calculations are typically performed on the optimized geometry of the molecule. Theoretical ¹H and ¹³C chemical shifts are calculated relative to a reference standard, usually Tetramethylsilane (TMS), and can be compared with experimental spectra. While a dedicated GIAO calculation for this compound is not available in the surveyed literature, experimental NMR data for similar N-trifluoroethylated anilines show characteristic shifts. rsc.org For instance, the protons on the -CH₂- group adjacent to the nitrogen typically appear as a quartet around 3.7 ppm due to coupling with the fluorine atoms, and the ¹⁹F NMR shows a corresponding triplet near -70 ppm. rsc.org

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide essential tools to visualize and quantify this structure.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory simplifies the description of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

Table 2: Significance of Frontier Orbitals and Related Parameters

| Parameter | Definition | Chemical Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; characterises electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; characterises electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.govthaiscience.info |

This table provides a general overview of FMO theory concepts applicable to the molecule. youtube.comwikipedia.orgucsb.edu

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net MEP maps are invaluable for predicting a molecule's reactive sites for electrophilic and nucleophilic attack. thaiscience.info

The color-coding convention is typically as follows:

Red: Regions of most negative potential, rich in electrons. These sites are susceptible to electrophilic attack. uni-muenchen.de

Blue: Regions of most positive potential, electron-poor. These sites are susceptible to nucleophilic attack. uni-muenchen.de

Green/Yellow: Regions of intermediate or near-zero potential.

For an aniline derivative like this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. researchgate.net The electron-withdrawing trifluoromethyl group would create a region of positive potential (blue) around the -CF₃ and adjacent hydrogen atoms. The aromatic ring itself would display varying potential, influenced by the competing electron-donating amino group and the electron-withdrawing trifluoroethyl substituent. thaiscience.inforesearchgate.net

Charge Analysis (e.g., Mulliken, NBO)

Charge analysis in computational chemistry provides estimates of the partial atomic charges within a molecule, offering insights into its electronic structure, reactivity, and intermolecular interactions. Two common methods for this analysis are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis: Developed by Robert S. Mulliken, this method is one of the oldest and simplest techniques for calculating atomic charges. stackexchange.com It partitions the total electron population among the atoms based on the linear combination of atomic orbitals (LCAO) used to form the molecular orbitals. wikipedia.org The core assumption is that the electrons in an overlap region between two atoms are divided equally between them. uni-muenchen.de However, a significant drawback of the Mulliken method is its strong dependence on the basis set used in the calculation. stackexchange.comwikipedia.org Different basis sets can produce substantially different charge values, and increasing the complexity of a basis set does not guarantee more accurate or stable results. stackexchange.comuni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis is a more modern and generally more reliable method that operates on the electron density of the molecule. stackexchange.com It localizes orbitals into representations of classic chemical concepts like core orbitals, lone pairs, and bonding orbitals. This approach allows for the consideration of bond polarization. stackexchange.com NBO charges are considered more stable with respect to changes in the basis set compared to Mulliken charges. stackexchange.com The insights from NBO analysis are particularly valuable for understanding systems that can be well-described by a Lewis structure. stackexchange.com

While these methods are standard in computational studies, specific Mulliken or NBO charge distribution data for this compound were not found in the reviewed literature. Such an analysis would be expected to show a high negative charge on the fluorine atoms and the nitrogen atom, with charge distribution in the aromatic ring influenced by the electron-donating amino group and the electron-withdrawing trifluoroethyl group.

Table 1: Comparison of Mulliken and NBO Charge Analysis Methods

| Feature | Mulliken Population Analysis | Natural Bond Orbital (NBO) Analysis |

| Fundamental Principle | Partitions electrons based on the contribution of atomic orbitals to molecular orbitals. wikipedia.orguni-muenchen.de | Analyzes the electron density to find localized, Lewis-like structures (bonds, lone pairs). stackexchange.com |

| Basis Set Dependency | Highly dependent; results can vary significantly with the chosen basis set. stackexchange.comwikipedia.org | Significantly less dependent on the basis set, providing more consistent results. stackexchange.com |

| Physical Interpretation | Can sometimes yield unphysical results like orbital populations greater than two or negative values. uni-muenchen.de | Provides a more intuitive chemical picture corresponding to Lewis structures. stackexchange.com |

| Primary Use | Historically common for estimating charge distribution due to its simplicity. stackexchange.comwikipedia.org | Used for detailed analysis of bonding, charge transfer, and hyperconjugative interactions. stackexchange.com |

Thermodynamic Properties and Stability

The thermodynamic properties of a molecule, such as its heat of formation, standard Gibbs free energy, and entropy, are crucial for understanding its stability and reactivity. These parameters can be predicted through computational chemistry methods. For instance, calculations can determine the optimized molecular geometry corresponding to the lowest energy state on the potential energy surface.

While specific experimental or calculated thermodynamic data for this compound are not detailed in the available search results, studies on related fluorinated compounds like 2,2,2-trifluoroethanol (B45653) have utilized computational models to predict their physicochemical properties. rug.nl Such studies often involve optimizing the molecular structure and performing frequency calculations to obtain thermodynamic quantities at different temperatures. The stability of this compound would be influenced by the aromatic nature of the benzene ring and the strong C-F bonds, although the presence of the amino group and the trifluoroethyl group on the same ring creates a complex electronic environment.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Non-linear optics (NLO) describes the behavior of materials under intense light, where the material's polarization responds non-linearly to the electric field of the light. wikipedia.org This phenomenon is the basis for a range of applications, including frequency conversion and optical switching. wikipedia.orgnih.gov

The NLO response of a material is described by its susceptibilities, with the second-order (χ(2)) and third-order (χ(3)) susceptibilities being of particular interest. nih.gov At the molecular level, these macroscopic properties are related to the molecular hyperpolarizabilities, specifically the first hyperpolarizability (β) and second hyperpolarizability (γ). rsc.org

Molecules with significant NLO properties, particularly a large first hyperpolarizability (β), often feature a donor-π-acceptor (D-π-A) structure. rsc.org This arrangement facilitates intramolecular charge transfer upon excitation, which is a key mechanism for second-order NLO responses. dss.go.th In this compound, the aniline moiety acts as an electron donor and the trifluoroethyl group has electron-withdrawing character, creating a potential, albeit modest, D-A system.

Computational studies are frequently used to predict the NLO properties of new molecules. However, specific calculated values for the first hyperpolarizability (β) or other NLO properties of this compound were not available in the provided research.

Table 2: Overview of Key Non-Linear Optical Processes

| NLO Process | Order of Susceptibility | Description |

| Second-Harmonic Generation (SHG) | Second-Order (χ(2)) | Two photons of the same frequency (ω) combine to generate a single photon with double the frequency (2ω). wikipedia.orgnih.gov |

| Sum-Frequency Generation (SFG) | Second-Order (χ(2)) | Two photons with different frequencies (ω1, ω2) combine to generate a photon with the sum of the frequencies (ω1 + ω2). wikipedia.org |

| Third-Harmonic Generation (THG) | Third-Order (χ(3)) | Three photons of the same frequency combine to generate a single photon with triple the frequency. nih.gov |

| Two-Photon Absorption (TPA) | Third-Order (χ(3)) | The simultaneous absorption of two photons to excite a molecule to a higher energy state. wikipedia.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents. nih.govresearchgate.net The accuracy of these simulations relies heavily on the quality of the force field, which is a set of parameters that defines the potential energy of the system. nih.gov

MD simulations are widely applied to understand the properties of liquids, proteins, and materials. For example, simulations have been performed on the related compound 2,2,2-trifluoroethanol to develop and validate force field parameters and to study its properties in both pure form and in mixtures with water. rug.nlresearchgate.net

Currently, there are no specific molecular dynamics simulation studies focused on this compound in the available literature. Such a study could provide valuable insights into its behavior in different solvent environments, its aggregation properties, and its dynamics at interfaces.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. mst.dknih.gov The underlying principle is that structurally similar molecules are likely to have similar properties and biological activities. mst.dk

To build a QSAR model, a set of molecules with known activities (the training set) is used. For each molecule, a series of numerical values known as molecular descriptors are calculated. nih.gov These descriptors can represent various aspects of the molecule, including:

Physico-chemical properties: such as the octanol-water partition coefficient (LogP), which measures lipophilicity. mst.dknih.gov

Topological descriptors: which describe the connectivity of atoms. nih.gov

Quantum chemical parameters: such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) or the Highest Occupied Molecular Orbital (E_HOMO), which relate to a molecule's ability to accept or donate electrons. nih.gov

Once the descriptors are calculated, statistical methods are used to build a regression or classification model that links the descriptors to the observed activity. nih.gov QSAR is a cost-effective tool used in drug discovery, toxicology, and environmental science to estimate the properties of new or untested chemicals, thereby reducing the need for extensive animal testing. nih.gov

No specific QSAR models for predicting the chemical properties of this compound were identified in the reviewed literature.

Table 3: Common Types of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Represented |

| Physico-chemical | LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA). nih.gov | Bulk properties like solubility, permeability, and electronic distribution. |

| Quantum Chemical | E_HOMO, E_LUMO, Dipole Moment (μ). nih.govnih.gov | Electronic structure, reactivity, and stability. |

| Topological | Molecular Connectivity Indices, Wiener Index. nih.gov | Size, shape, and degree of branching in the molecular structure. |

| Constitutional | Molecular Weight, Atom Counts, Bond Counts. nih.gov | The basic composition of the molecule. |

Advanced Synthetic Applications in Chemical Design

Role as a Building Block in Organic Synthesis

The trifluoroethyl group of 3-(2,2,2-trifluoroethyl)aniline makes it a key component for introducing fluorine into more complex molecular structures. The strategic placement of fluorine can significantly influence the physicochemical and biological characteristics of the resulting compounds.

The introduction of fluorine atoms into organic molecules can alter their lipophilicity, pKa, and metabolic stability. Consequently, this compound serves as a valuable precursor in the synthesis of various fluorinated compounds. For instance, it is utilized in creating trifluoromethyl N,N-aminals, which are important precursors for other fluorinated building blocks. A direct and general method for synthesizing these aminals involves using an argon plasma in a continuous flow microreactor, which avoids the need for metal catalysts or other additives.

Three isomers of C-(2,2,2-trifluoroethyl)aniline, including the meta-substituted version which is the focus of this article, can be synthesized on a multigram scale from nitrophenylacetic acids in a two-step process. This involves converting the carboxy groups into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction of the nitrobenzenes to the corresponding anilines. This accessibility makes it a ready building block for more complex molecules.

The trifluoroethyl moiety is a key feature in many bioactive compounds. The development of synthetic methods to introduce fluorine and fluorous functional groups is an expanding area of organic chemistry. N-trifluoroethylated amines, for example, are widely used in medicinal and agrochemical fields.

Nitrogen-containing heterocycles are of great interest in various applications, and the incorporation of a fluoromethyl group can be particularly beneficial. While much of the research focuses on NCH2F groups, the principles extend to other fluorinated side chains. The synthesis of fluorinated heterocycles is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, has a notable impact on metabolic stability, lipophilicity, and bioavailability.

This compound can be used as a precursor in the synthesis of various heterocyclic systems. For example, it can be a component in multi-component reactions to form substituted anilines that can then be cyclized. The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the aniline (B41778) in such reactions. The synthesis of fluorinated pyrazoles, pyridines, and pyrimidines often involves precursors that could be derived from or are analogous to this compound, highlighting its potential role in constructing these important heterocyclic cores.

Applications in Agrochemical Design

The inclusion of fluorine-containing groups is a well-established strategy in the agrochemical industry to enhance the performance and stability of active ingredients.

The introduction of fluorine into a biologically active molecule can significantly modify its efficacy by affecting binding to target receptors, transport to the target site, and metabolic deactivation. researchgate.net The trifluoromethyl group is a common feature in modern agrochemicals, contributing to increased solubility and hydrophobicity. researchgate.net

The strong carbon-fluorine bond contributes to the metabolic stability of compounds, which can lead to enhanced persistence in the environment, providing a longer duration of action for the agrochemical. researchgate.net This enhanced stability is a key consideration in the design of new and effective pesticides.

Table 1: Impact of Fluorination on Agrochemical Properties

| Property | Effect of Trifluoroethyl Group | Reference |

| Biological Activity | Can be dramatically modified by affecting binding, transport, and metabolism. | researchgate.net |

| Lipophilicity | Generally increased, which can improve membrane permeability. | rsc.org |

| Metabolic Stability | Increased due to the strength of the C-F bond, leading to enhanced persistence. | researchgate.netrsc.org |

| Bioavailability | The trifluoromethyl group can have a significant impact on bioavailability. | rsc.org |

Contributions to Material Science